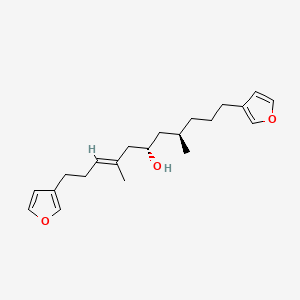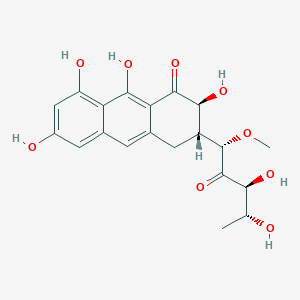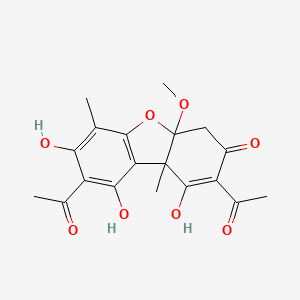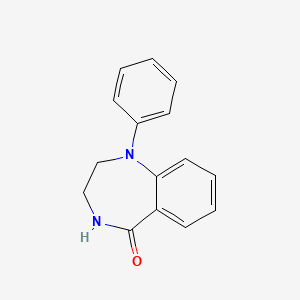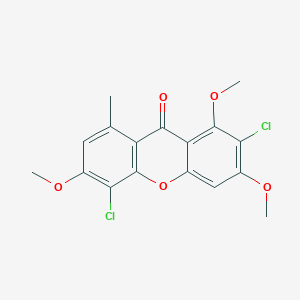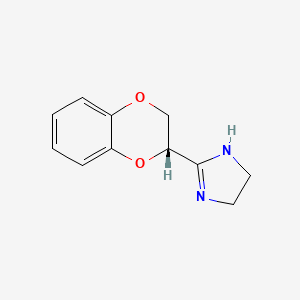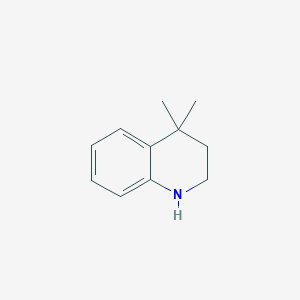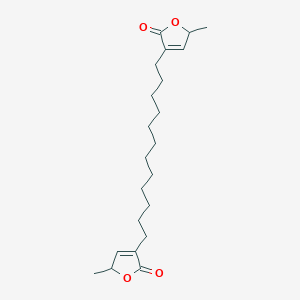
Ancepsenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ancepsenolide is a natural product found in Pterogorgia citrina with data available.
Scientific Research Applications
2. Novel Fatty Acid Derivatives Related research has identified novel fatty acid derivatives structurally akin to ancepsenolide in the Caribbean gorgonian Pterogorgia anceps. These discoveries contribute to our understanding of the chemical diversity in marine species and offer potential for novel applications in areas such as natural product chemistry and drug discovery (Guo et al., 1999).
3. Synthetic Approaches The development of synthetic routes for α-substituted butenolides, including ancepsenolide, has been a significant achievement. This provides a method for producing these compounds in the laboratory, facilitating research and potential applications in pharmaceuticals and materials science (Ghobril et al., 2011).
4. Enantiomer Synthesis The synthesis of both enantiomers of ancepsenolide is crucial for studying its properties and applications. This research contributes to the field of stereochemistry and the understanding of how the orientation of molecules affects their function, which is important in drug development and other areas of chemistry (Hikosaka et al., 2014).
5. Total Synthesis and Stereochemistry The total synthesis of ancepsenolide and related compounds has been achieved, confirming their absolute stereochemistry. This research is pivotal in advancing our understanding of these molecules and their potential applications in various fields, including medicinal chemistry and material science (Gharpure et al., 2014).
6. Organocatalytic Synthesis Biologically important butenolides like ancepsenolide have been synthesized using organocatalytic methods. This approach is significant for the efficient and environmentally friendly production of these compounds, which can have applications in various fields including pharmaceuticals and agrochemicals (Madhavachary et al., 2021).
7. Protecting-Group-Free Synthesis A protecting-group-free total synthesis method for ancepsenolide represents an advancement in synthetic efficiency and environmental sustainability. This method reduces the steps and materials needed for synthesis, making the production process more feasible for industrial applications (Kunkalkar et al., 2016).
properties
Product Name |
Ancepsenolide |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methyl-4-[12-(2-methyl-5-oxo-2H-furan-4-yl)dodecyl]-2H-furan-5-one |
InChI |
InChI=1S/C22H34O4/c1-17-15-19(21(23)25-17)13-11-9-7-5-3-4-6-8-10-12-14-20-16-18(2)26-22(20)24/h15-18H,3-14H2,1-2H3 |
InChI Key |
NBNKOPMYYYWKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
synonyms |
ancepsenolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




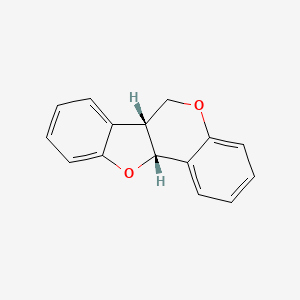
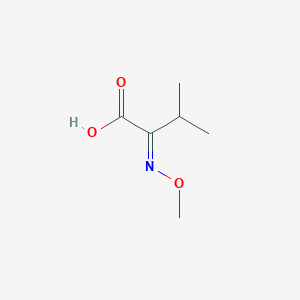

![4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1252728.png)


